Aspartic acid and arginine are both naturally occurring amino acids. Aspartic acid is classified as a non-essential amino acid, while arginine is considered semi-essential, meaning that while the body can produce it, supplementation may be necessary under certain conditions. Asp-Arg can be synthesized in the laboratory or extracted from protein hydrolysates.
The synthesis of Asp-Arg can be achieved through several methods, including:
The choice of method often depends on the desired scale of production and purity requirements.
The molecular structure of Asp-Arg can be represented as follows:
The structure features an amide bond between the carboxyl group of aspartic acid and the amino group of arginine. This dipeptide exhibits a polar character due to its charged side chains, which significantly influences its solubility and reactivity in biological systems.
Asp-Arg participates in various biochemical reactions:
These reactions are crucial for understanding its role in metabolic pathways and therapeutic applications.
The mechanism of action for Asp-Arg involves its interaction with specific receptors or enzymes within biological systems. For example:
These interactions underscore the importance of Asp-Arg in various physiological processes.
These properties are essential for determining how Asp-Arg behaves in physiological conditions.
Aspartic acid-arginine has several applications in scientific research:
The relative orientation of the Arg and Asp side chains, quantified by a pseudodihedral angle (defined by Arg Cζ, Arg Cα, Asp Cα, and Asp Cγ atoms), critically determines the biological activity of RGD (Arg-Gly-Asp)-containing peptides. Studies demonstrate that this angle must reside between −45° and +45° to enable effective integrin binding and subsequent cellular responses. Cyclic RGD peptides—which conformationally constrain this angle—exhibit up to 100-fold higher integrin affinity compared to linear variants, where greater flexibility reduces the population of bioactive conformations [2]. For example, peptides with pseudodihedral angles within the optimal range show nanomolar-level inhibition (IC₅₀) of platelet aggregation, while deviations beyond ±45° abolish activity [2]. This geometric specificity arises from the requirement for precise spatial alignment between the Arg guanidinium and Asp carboxylate groups for complementary docking into integrin binding pockets [1] [3].
Table 1: Impact of Pseudodihedral Angle on RGD Peptide Activity
Peptide Type | Pseudodihedral Angle Range | Biological Activity (IC₅₀) | Structural Feature |
---|---|---|---|
Cyclic RGD | −45° to +45° | 5–50 nM (high inhibition) | Rigidly constrained geometry |
Linear RGD | −180° to +180° | >1,000 nM (low inhibition) | Dynamic, flexible conformation |
Mutant RGD4 lysozyme | Undefined (flexible) | 10% vitronectin activity | Disordered electron density |
X-ray crystallography of RGD-introduced human lysozyme mutants revealed that disordered electron densities in linear RGD4 and RGD8 peptides correlate with suboptimal pseudodihedral angles and reduced cell adhesion. In contrast, cyclic peptides enforce angle retention within the bioactive window, explaining their enhanced potency [1].
Type II' β-turns serve as key structural scaffolds that position Asp and Arg residues for optimal ionic interaction. In the engineered CRGDSC-lysozyme mutant, the RGD sequence adopts a type II' β-turn stabilized by a disulfide bond between the flanking cysteine residues. This conformation features a hydrogen bond between the Arg carbonyl oxygen (i) and Ser amide hydrogen (i+3), compressing the Arg-Asp distance to 3.2 Å—ideal for salt bridge formation. The mutant exhibits 150% higher cell adhesion activity than its non-constrained RGD4 counterpart, underscoring the β-turn’s role in functional stabilization [3].
β-turns also enable Asp-Arg interactions in anti-parallel β-sheets, where residue side-chain lengths dictate compatibility. Glutamate (longer side chain) paired with arginine shows higher β-hairpin stability than aspartate-arginine, as the additional methylene in glutamate better aligns the carboxylate with the guanidinium group. This pairing achieves ΔΔG = −1.2 kcal/mol in folding energies compared to Asp-Arg, confirming that side chain length modulates conformational stability [5] [10].
Table 2: β-Turn Types Supporting Asp-Arg Interactions
Turn Type | Hydrogen Bond Pattern | Biological Impact | Example System |
---|---|---|---|
Type II' | C=O(i) → H–N(i+3) | 150% cell adhesion increase in lysozyme | CRGDSC-lysozyme [3] |
Type I | C=O(i) → H–N(i+1) | Moderate stability in β-hairpins | Model peptides [5] |
Type VIII | Mixed 3₁₀/α-helical | Facilitates integrin binding in fibronectin | RGD in extracellular matrix |
The Arg⁺–Asp⁻ salt bridge is a geometrically specific interaction governed by electrostatic complementarity and environmental factors. High-resolution structural analyses reveal three dominant configurations:
Bidentate configurations are thermodynamically favored, contributing −1.5 to −3.0 kcal/mol to complex stability. However, environmental factors modulate this:
Table 3: Environmental Modulation of Arg⁺–Asp⁻ Salt Bridges
Environment | Distance (Å) | Interaction Energy (kcal/mol) | Functional Consequence |
---|---|---|---|
Protein interior (ε=4) | 2.7–3.0 | −2.5 to −3.0 | Stabilizes folded state |
Protein surface (ε=80) | 3.0–4.0 | −0.5 to −1.5 | Weak, dynamic recognition |
Membrane interface | 3.0 ± 0.5 | −2.0 (hydrophobicity-assisted) | Enables voltage-sensor translocation [8] |
The unique hydration-dehydration behavior of the Arg guanidinium group enables its function in hydrophobic milieus. Unlike lysine, Arg maintains hydrogen bonds in-plane while shedding waters above/below the guanidinium plane. This permits efficient translocation through hydrophobic barriers in voltage-sensor domains, where Lys fails due to its spherical hydration shell [8].
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